molecular formula C8H7BrN2O2 B6210830 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1388041-64-2

6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one

Número de catálogo B6210830
Número CAS: 1388041-64-2
Peso molecular: 243.1
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one (6-BMO-2,3-DHBz) is a heterocyclic compound of the benzodiazepine family. It is a versatile organic compound that has a wide range of applications in organic synthesis, medicinal chemistry, and drug discovery. The compound has been studied for its potential therapeutic applications, such as for the treatment of anxiety, depression, and insomnia. In addition, 6-BMO-2,3-DHBz has been used as a reagent in organic synthesis and as a starting material for the synthesis of other benzodiazepines.

Aplicaciones Científicas De Investigación

6-BMO-2,3-DHBz has been studied extensively for its potential therapeutic applications. It has been shown to possess anxiolytic, antidepressant, and sedative properties in pre-clinical studies. In addition, the compound has been studied for its potential use as a treatment for insomnia, epilepsy, and addiction. 6-BMO-2,3-DHBz has also been studied for its potential use as an anti-inflammatory agent.

Mecanismo De Acción

The mechanism of action of 6-BMO-2,3-DHBz is thought to involve the activation of the GABA-A receptor, which is a receptor for the neurotransmitter gamma-aminobutyric acid (GABA). Activation of the GABA-A receptor leads to the inhibition of neuronal excitability, which is thought to be responsible for the anxiolytic, antidepressant, and sedative properties of 6-BMO-2,3-DHBz.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-BMO-2,3-DHBz have been studied extensively. The compound has been shown to produce anxiolytic, antidepressant, and sedative effects in pre-clinical studies. In addition, 6-BMO-2,3-DHBz has been shown to produce anti-inflammatory and analgesic effects in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 6-BMO-2,3-DHBz in laboratory experiments include its availability and low cost. The compound is commercially available and is relatively inexpensive. In addition, 6-BMO-2,3-DHBz is relatively stable and can be stored for long periods of time. The main limitation of using 6-BMO-2,3-DHBz in laboratory experiments is its potential toxicity. The compound has been shown to produce toxic effects in animal models and should be used with caution.

Direcciones Futuras

The potential applications of 6-BMO-2,3-DHBz are vast and there are many possible future directions for research. These include further studies on the compound’s therapeutic potential, such as for the treatment of anxiety, depression, and insomnia. In addition, further research into the compound’s anti-inflammatory and analgesic effects is warranted. Further studies on the compound’s mechanism of action and its potential toxicity are also needed. Finally, further research into the use of 6-BMO-2,3-DHBz in organic synthesis and drug discovery is needed.

Métodos De Síntesis

The synthesis of 6-BMO-2,3-DHBz typically begins with the reaction of 4-methoxybenzaldehyde with bromine in the presence of sodium hydroxide. This reaction produces the benzodiazepine intermediate, 6-bromo-4-methoxy-1H-1,3-benzodiazol-2-one, which is then reacted with sodium hydroxide to form the final product, 6-BMO-2,3-DHBz.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one involves the bromination of 4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one followed by the methylation of the resulting intermediate.", "Starting Materials": [ "4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one", "Bromine", "Acetic acid", "Sodium acetate", "Methanol" ], "Reaction": [ "Step 1: Dissolve 4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 g) in acetic acid (10 mL) and add bromine (1.2 mL) dropwise with stirring at room temperature.", "Step 2: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 3: Add sodium acetate (1.5 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 6: Dissolve the yellow solid in methanol (10 mL) and add sodium hydride (0.2 g) with stirring at room temperature.", "Step 7: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 8: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a white solid.", "Step 10: Recrystallize the white solid from ethanol to obtain 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one as a white crystalline solid (yield: 70-80%)." ] }

Número CAS

1388041-64-2

Nombre del producto

6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one

Fórmula molecular

C8H7BrN2O2

Peso molecular

243.1

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.